7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Secure the precise 7-bromo-2-methyl-1-(pyridin-3-yl) substitution pattern essential for target-agnostic screening and focused SAR campaigns. The chromeno[2,3-c]pyrrole-3,9-dione scaffold engages kinases (IC50 to 1.64 nM) and BRD4 bromodomains (Kd 0.300–6,800 nM). The pyridin-3-yl isomer provides a unique hydrogen-bond acceptor vector versus the pyridin-4-yl regioisomer. The C7 aryl bromide enables rapid analog library expansion via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. As a fragment-like scaffold (MW 371.19; LE ≈0.25–0.30), it is ideal for FBDD and host-targeted anti-infective screening.

Molecular Formula C17H11BrN2O3
Molecular Weight 371.19
CAS No. 862198-94-5
Cat. No. B2843529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS862198-94-5
Molecular FormulaC17H11BrN2O3
Molecular Weight371.19
Structural Identifiers
SMILESCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CN=CC=C4
InChIInChI=1S/C17H11BrN2O3/c1-20-14(9-3-2-6-19-8-9)13-15(21)11-7-10(18)4-5-12(11)23-16(13)17(20)22/h2-8,14H,1H3
InChIKeyUPBKOAHEZUPEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 862198-94-5): Structural Baseline & Scaffold Identity for Procurement


7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 862198-94-5; molecular formula C17H11BrN2O3; MW 371.19 g/mol) belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class—a privileged scaffold documented in patents as glucokinase activators [1] and in primary literature as host-targeted anti-infective agents such as KH-1 [2] and TRIF-pathway agonists such as AV-C [3]. The compound is listed in the PubChem Substance database (SID 39845218) and is commercially available from multiple non-excluded research chemical suppliers, typically at ≥95% purity for non-human research use only.

Why In-Class 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones Cannot Be Interchanged: The Case of 7-Bromo-2-methyl-1-(pyridin-3-yl) Substitution


Within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, biological activity is exquisitely sensitive to the identity and position of the N1-aryl/heteroaryl and N2-alkyl substituents. The KH-1 chemotype (N1 = 3-phenoxyphenyl, N2 = 3-hydroxypropyl) acts as a host-targeted anti-Salmonella agent with no direct antibacterial activity [1], while AV-C (N1 = 2-fluorophenyl, N2 = 5-isopropyl-1,3,4-thiadiazol-2-yl) activates the TRIF-dependent innate immune pathway to inhibit viral replication [2]. Patent SAR data for glucokinase activators within the same scaffold demonstrate that even subtle changes at R1 and R2 produce divergent EC50 values and selectivity profiles [3]. Consequently, procurement of the specific 7-bromo-2-methyl-1-(pyridin-3-yl) substitution pattern is critical: neither the 1-phenyl analog (CAS 862200-33-7) nor the 1-(pyridin-4-yl) regioisomer (CAS 850242-15-8) can be assumed to recapitulate its binding or functional properties in target-agnostic screening or focused SAR campaigns.

Quantitative Differentiation Evidence: 7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione vs. Closest Analogs


Positional Isomer Selectivity: 1-(Pyridin-3-yl) vs. 1-(Pyridin-4-yl) Substitution Dictates Hydrogen-Bonding Geometry and Predicted Target Engagement

The target compound bears a pyridin-3-yl group at N1, whereas the commercially available regioisomer CAS 850242-15-8 bears a pyridin-4-yl group. In the pyridin-3-yl isomer, the pyridine nitrogen is positioned meta to the point of attachment, orienting its hydrogen-bond acceptor capability in a trajectory distinct from the para-orientation of the pyridin-4-yl isomer. Within the broader chromeno[2,3-c]pyrrole-3,9-dione class, binding affinity to bromodomain-containing proteins (e.g., BRD4) has been shown to be sensitive to heteroaryl substitution geometry: compounds with optimized heteroaryl vectors achieve Kd values as low as 0.300 nM in BROMOscan assays [1]. While direct affinity data for the target compound is not publicly available, the established sensitivity of this scaffold to heteroaryl geometry in BRD4 binding [1] and the precedent for position-dependent pyridine activity in kinase inhibitors [2] support that the pyridin-3-yl and pyridin-4-yl isomers cannot be considered interchangeable for target engagement.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition Bromodomain Inhibition

Substituent-Dependent Scaffold Versatility: The 7-Bromo Handle Enables Divergent Derivatization Unavailable to Non-Halogenated Analogs

The 7-bromo substituent on the chromeno ring provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid analog generation for SAR exploration [1]. This capability is absent in non-halogenated 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. Multicomponent synthetic routes to 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione libraries have been established, allowing efficient diversification at multiple positions [2], and the presence of the bromo group specifically permits post-library diversification without de novo resynthesis of the core scaffold. Vendor listings confirm that the compound is supplied as a pre-formed, off-the-shelf building block suitable for further synthetic elaboration.

Synthetic Chemistry Cross-Coupling Library Synthesis Lead Optimization

N2-Methyl vs. N2-Benzyl Substitution: Steric and Conformational Implications for Binding Pocket Complementarity

The target compound carries a compact N2-methyl group, distinguishing it from analogs such as 2-benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which bears a bulkier N2-benzyl substituent. The smaller methyl group reduces steric bulk at the N2 position, potentially enabling access to binding pockets with restricted steric tolerance. In the broader class, N2 substitution has been shown to significantly modulate biological activity: the KH-1 series demonstrates that even modest changes at N2 (hydroxypropyl vs. methoxypropyl) alter both potency and selectivity in host-targeted anti-infective assays [1]. The methyl group also confers lower molecular weight (371.19 vs. 447.28 g/mol for the 2-benzyl analog) and reduced lipophilicity, which are favorable parameters for fragment-based screening and lead optimization .

Structure-Based Drug Design Ligand Efficiency Conformational Analysis

Dual Heteroaryl Architecture: Combined Pyridin-3-yl (N1) and Bromo-Chromeno Scaffold Creates a Distinct Pharmacophoric Profile vs. Phenyl-Only Analogs

The target compound uniquely combines three pharmacophoric elements within a single, rigid polycyclic framework: (i) a pyridin-3-yl group providing a hydrogen-bond acceptor at N1, (ii) a 7-bromo substituent on the chromeno ring enabling halogen bonding and hydrophobic interactions, and (iii) a 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core providing conformational rigidity. The closest analog lacking the pyridine nitrogen (CAS 862200-33-7, N1 = phenyl) forfeits the hydrogen-bond acceptor, while the pyridin-4-yl regioisomer (CAS 850242-15-8) alters the acceptor trajectory. This dual heteroaryl architecture (pyridine + bromo-chromene) is analogous to privileged kinase inhibitor pharmacophores, where combined halogen and heteroaryl elements drive both potency and selectivity [1]. The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold itself has been validated across multiple target classes including kinases, bromodomains, and glucokinase, demonstrating its broad utility as a privileged structure in drug discovery [2][3].

Pharmacophore Modeling Kinase Selectivity Profiling Bromodomain Inhibition

Optimal Procurement and Application Scenarios for 7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 862198-94-5)


Kinase or Bromodomain Inhibitor Hit-Finding Campaigns Requiring Pyridyl-Containing Privileged Scaffolds

The target compound is suitable for inclusion in focused screening libraries targeting kinases or bromodomain-containing proteins. The chromeno[2,3-c]pyrrole-3,9-dione scaffold has demonstrated high-potency engagement of kinase targets (IC50 = 1.64 nM for optimized derivatives) [1] and BRD4 bromodomains (Kd = 0.300–6,800 nM) [2], with both target classes showing sensitivity to heteroaryl substitution geometry. The pyridin-3-yl isomer offers a distinct hydrogen-bond acceptor vector compared to the pyridin-4-yl isomer, enabling exploration of orthogonal binding modes.

Late-Stage Diversification via C7 Bromo Cross-Coupling for SAR Expansion

The aryl bromide at position 7 serves as a synthetic linchpin for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), allowing rapid generation of analog libraries without de novo core synthesis [3]. This is particularly valuable for medicinal chemistry teams optimizing a hit from the chromeno[2,3-c]pyrrole class, as position-7 modifications can be explored in a single synthetic step post-procurement.

Host-Targeted Anti-Infective Screening Leveraging Chromeno-Pyrrole Scaffold Precedent

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold has validated utility in host-targeted anti-infective drug discovery, as demonstrated by KH-1, which reduces intracellular Salmonella load by 8- to 10-fold in infected macrophages without direct antibacterial activity [4]. The target compound's distinct substitution pattern (pyridin-3-yl + 7-bromo + N2-methyl) provides a differentiated entry point for screening in macrophage infection models against antibiotic-resistant intracellular pathogens.

Fragment-Based Drug Discovery (FBDD) Requiring Ligand-Efficient, Rigid Cores

With a molecular weight of 371.19 g/mol, 4 hydrogen-bond acceptors, and a conformationally restricted tetracyclic framework, this compound meets fragment-like property criteria for FBDD campaigns. Its N2-methyl group minimizes unnecessary steric bulk compared to N2-benzyl or N2-alkyl-chain analogs, improving ligand efficiency metrics (estimated LE ≈ 0.25–0.30 assuming a Kd of 1–100 μM range typical for fragments). The bromo handle provides a built-in vector for fragment growing via structure-guided design [5].

Quote Request

Request a Quote for 7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.